molecular formula C23H24N6O5S B2378122 N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 901756-22-7

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2378122
CAS No.: 901756-22-7
M. Wt: 496.54
InChI Key: FFTDYOLCQKHPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a potent and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a primary mediator of tumor-induced angiogenesis. Its core research value lies in its ability to selectively disrupt the VEGFR2 signaling cascade, making it a critical tool for investigating angiogenic processes in oncology and other pathologies dependent on new blood vessel formation. The compound's mechanism involves binding to the kinase domain of VEGFR2, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling pathways such as MAPK and PI3K/Akt, which are essential for endothelial cell proliferation, migration, and survival. This targeted action makes it an invaluable compound for studying tumor growth and metastasis in preclinical cancer models , as well as for exploring therapeutic strategies aimed at cutting off the nutrient and oxygen supply to solid tumors. Furthermore, its inhibitory profile extends to other related receptor tyrosine kinases, including c-Met and Ron, providing a broader tool for studying cross-talk in oncogenic signaling networks. Researchers utilize this compound to elucidate the specific roles of VEGFR2 in various biological contexts and to evaluate the efficacy of anti-angiogenic approaches in in vitro and in vivo experimental systems.

Properties

IUPAC Name

N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTDYOLCQKHPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Structural Characteristics

The compound features a triazoloquinazoline core substituted with dimethoxy groups at positions 8 and 9, a 4-nitrophenyl group at position 2, and a sulfanyl acetamide moiety connected to a butan-2-yl group at position 5. The key functional groups include:

  • Triazoloquinazoline core: Known for its bioactive potential
  • Nitro group: Enhances electron-withdrawing properties
  • Dimethoxy groups: Contribute to hydrogen bonding capabilities
  • Sulfanyl group: Provides molecular stability and reactivity
  • Butan-2-yl group: Imparts hydrophobicity

Physical and Chemical Properties

Property Value
Molecular Formula C23H24N6O5S
Molecular Weight 496.54 g/mol
IUPAC Name N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
CAS Number 901756-22-7
Standard InChI InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30)
Standard InChI Key FFTDYOLCQKHPRP-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)N+[O-])OC)OC

Synthetic Approaches

Multi-step Convergent Synthesis

The most efficient preparation method for N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide involves a convergent synthesis approach, which can be divided into three major parts: (1) preparation of the quinazoline scaffold, (2) formation of the triazole moiety, and (3) incorporation of the sulfanyl acetamide functionality.

Preparation of Dimethoxy-Quinazoline Scaffold

The synthesis begins with the preparation of the quinazoline core structure. This typically involves the condensation of an appropriately substituted 2-aminobenzamide derivative with 4-nitrobenzaldehyde in the presence of a catalyst.

Reagents:

  • 2-Amino-4,5-dimethoxybenzamide
  • 4-Nitrobenzaldehyde
  • Na2S2O5 (sodium metabisulfite)
  • DMF (N,N-dimethylformamide)

Procedure:

  • 2-Amino-4,5-dimethoxybenzamide (1 mmol) is mixed with 4-nitrobenzaldehyde (1.1 mmol) and Na2S2O5 (1.5 mmol) in DMF
  • The reaction mixture is stirred at 100°C for 5 hours
  • The progress is monitored by thin-layer chromatography (TLC)
  • After completion, the mixture is cooled to room temperature and poured into ice water
  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-(4-nitrophenyl)-8,9-dimethoxy-quinazolin-4(3H)-one
Propargylation of Quinazoline Intermediate

Alternative Synthetic Routes

One-Pot Multi-Component Reaction Method

An alternative approach involves a one-pot multi-component reaction (MCR) to form the triazoloquinazoline core structure, which offers advantages in terms of efficiency and reduced waste generation.

Reagents:

  • 3-Amino-1,2,4-triazole
  • 4-Nitrobenzaldehyde
  • 3,4-Dimethoxybenzaldehyde or equivalent dimethoxy precursor
  • Ceric ammonium nitrate (CAN)
  • Acetonitrile

Procedure:

  • 3-Amino-1,2,4-triazole (1 mmol), 4-nitrobenzaldehyde (1 mmol), and the dimethoxy precursor (1 mmol) are mixed in acetonitrile (10 mL)
  • CAN (10 mol%) is added as a catalyst
  • The reaction mixture is stirred at room temperature for 4-6 hours
  • After completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography
  • The triazoloquinazoline core is then functionalized with the sulfanyl acetamide moiety as described in Section 3.2

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including triazole and quinazoline derivatives.

Reagents:

  • Similar to those used in the conventional methods

Procedure:

  • For quinazoline formation: Anthranilic acid derivative (1 mmol) and formamide (2.5 equiv) are mixed and irradiated at 400 W for 15 minutes
  • For propargylation: The quinazolinone (2 mmol) is dissolved in DMF with KOt-Bu (1.1 equiv), stirred for 15 minutes, followed by the addition of propargyl bromide (2.5 mmol) and further microwave irradiation
  • For triazole formation: The propargylated quinazoline (1 mmol), alkyl azide (2.5 mmol), Et3N (1.1 mmol), and CuI (0.1 equiv) are mixed and subjected to microwave irradiation at 400 W for 2 minutes

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide. Both 1H and 13C NMR spectra provide valuable information about the compound's structure.

Expected Key Signals:

  • 1H NMR (400 MHz, CDCl3): Expected signals include aromatic protons (δ 7.0-8.5 ppm), methoxy groups (δ 3.9-4.1 ppm), sulfanylacetamide CH2 (δ 3.6-3.8 ppm), butan-2-yl CH3 groups (δ 0.8-1.2 ppm), and NH proton (δ 6.0-6.5 ppm)
  • 13C NMR (100 MHz, CDCl3): Expected signals include aromatic carbons (δ 110-160 ppm), methoxy carbons (δ 55-60 ppm), carbonyl carbon (δ 165-170 ppm), and aliphatic carbons (δ 10-45 ppm)

High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements that confirm the molecular formula of the compound.

Expected Data:

  • Calculated for C23H24N6O5S [M+H]+: 497.1607
  • Typically measured using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the compound.

Expected Key Bands:

  • N-H stretching: 3300-3400 cm-1
  • C=O stretching (amide): 1640-1670 cm-1
  • NO2 stretching: 1520-1540 cm-1 and 1340-1360 cm-1
  • C-O-C stretching (methoxy): 1240-1270 cm-1
  • C-S stretching: 600-700 cm-1

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Typical Conditions:

  • Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of acetonitrile and water (containing 0.1% formic acid)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm and 280 nm

Purification Methods

Column Chromatography

Column chromatography is the primary method for purifying the intermediates and final product.

Typical Conditions:

  • Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
  • Mobile phase: Varying ratios of dichloromethane/methanol or hexane/ethyl acetate
  • For the final compound, a typical eluent system is dichloromethane/methanol (98:2 to 95:5)

Recrystallization

Recrystallization provides high-purity crystals of the target compound.

Suitable Solvents:

  • Ethanol
  • Ethanol/water mixture
  • Ethyl acetate/hexane mixture

Scale-up Considerations

When scaling up the synthesis of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide, several factors must be considered:

Reaction Parameters

Critical Factors:

  • Temperature control: Maintaining consistent temperature profiles during exothermic reactions
  • Mixing efficiency: Ensuring homogeneity in larger reaction vessels
  • Addition rates: Controlling the rate of addition for reagents like propargyl bromide to prevent localized high concentrations

Solvent Selection

The choice of solvents becomes more critical during scale-up:

  • DMF is commonly used in laboratory-scale syntheses but may be replaced with more environmentally friendly alternatives like acetonitrile or 2-methyltetrahydrofuran for larger scales
  • Recovery and recycling of solvents should be considered for economic and environmental reasons

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

The triazoloquinazoline core is conserved among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at N-Acetamide Molecular Weight (g/mol) Key Functional Groups
N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide Butan-2-yl ~540.6 (estimated) 8,9-Dimethoxy, 4-nitrophenyl, sulfanyl
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 2-Ethoxyphenyl 573.6 2-Ethoxy, 8,9-dimethoxy, 4-nitrophenyl

Key Observations :

  • The 4-nitrophenyl group at position 2 is conserved across analogs, suggesting its critical role in target binding (e.g., nitro-reductase interactions) .
Lumping Strategy and Structural Clustering

The lumping strategy groups structurally similar compounds based on shared functional groups and reaction pathways . For example:

  • Triazoloquinazoline derivatives with sulfanyl acetamide side chains are clustered due to shared thioether linkages and triazole-quinazoline cores.
  • 8,9-Dimethoxy substitutions are common in this class, likely modulating electron density and hydrogen-bonding capacity .

Analytical and Functional Comparisons

Molecular Networking and MS/MS Fragmentation

Using molecular networking (), analogs with cosine scores >0.8 would share fragmentation patterns, indicating structural homology. For instance:

  • The parent ion fragmentation of the target compound would likely align with N-(2-ethoxyphenyl) analogs () due to the conserved triazoloquinazoline core and sulfanyl group .
  • Differences in substituents (e.g., butan-2-yl vs. ethoxyphenyl) would reduce cosine scores to ~0.6–0.7, reflecting divergent side-chain fragmentation .
Bioactivity Profiles

While direct data on the target compound’s activity is absent, anti-exudative studies of related acetamides () provide benchmarks:

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • The 4-nitrophenyl group in the target compound may enhance anti-inflammatory activity via nitro-reduction pathways, though this requires validation .

Biological Activity

N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide, identified as C445-0153, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C23H24N6O5S
  • IUPAC Name : this compound
  • SMILES Notation : CCC(C)NC(CSc1nc(cc(c(OC)c2)OC)c2c2nc(-c(cc3)ccc3N+=O)nn12)=O

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial activity. For instance:

  • Study Findings : A derivative with a similar structure showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 25 μg/mL for resistant strains like MRSA .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Pathways : Compounds within the triazole and quinazoline classes often inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Some studies suggest that similar compounds may disrupt bacterial membranes leading to cell lysis.
  • Metabolic Pathways : The metabolism of related compounds has shown pathways such as N-acetylation and N-dealkylation which may influence their bioavailability and efficacy .

In Vivo Studies

A significant study investigated the in vivo metabolism of related triazole compounds in rats. The methodology involved administering a specific dosage and analyzing plasma samples over time using HPLC techniques. The findings indicated that metabolic pathways significantly affect the pharmacokinetics of these compounds .

Comparative Analysis with Other Compounds

Compound NameStructure TypeMIC (μg/mL)Activity
C445-0153Triazoloquinazoline12.5 - 25Antibacterial against MRSA
BenzotriazoleBenzotriazole derivative25 - 50Antiparasitic activity against Trypanosoma cruzi

Q & A

Q. Key considerations :

  • Optimize reaction temperature (typically 60–100°C) and solvent polarity to avoid side reactions.
  • Purify intermediates via column chromatography or HPLC to ensure >95% purity .

How should researchers characterize the structure of this compound?

Answer :
Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at C8/C9, nitrophenyl at C2) by analyzing chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]+ ~580–600 Da) and detect impurities .
  • Elemental analysis : Validate C, H, N, S percentages (e.g., calculated C% ~60–65%) .
  • X-ray crystallography (if crystalline): Resolve the triazoloquinazoline core geometry and sulfanyl-acetamide conformation .

What preliminary assays are suitable for evaluating its biological activity?

Answer :
Triazoloquinazolines are often screened for kinase inhibition or antiproliferative effects:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer :
Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Mitigate by:

Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid Phase I/II metabolism (e.g., demethylation of methoxy groups) .

PK/PD modeling : Measure plasma half-life and tissue distribution in rodents. Low bioavailability (<20%) suggests formulation issues (e.g., poor solubility) .

Off-target screening : Employ proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions .

Example : If in vitro IC50 is 1 µM but in vivo efficacy is weak, reformulate using PEGylated nanoparticles to enhance solubility and prolong circulation .

What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity?

Answer :
Focus on substituent modifications guided by computational and experimental

  • Nitrophenyl group : Replace with electron-deficient aryl groups (e.g., pyridinyl) to enhance π-π stacking with kinase ATP-binding pockets .
  • Sulfanyl linker : Substitute with methylene or ether groups to reduce metabolic cleavage while maintaining potency .
  • Butan-2-yl moiety : Test branched vs. linear alkyl chains to modulate lipophilicity (logP 2–4 optimal for blood-brain barrier penetration) .

Q. Validation :

  • Docking studies : Use AutoDock Vina to predict binding poses with target kinases .
  • Crystallography : Co-crystallize with humanized kinase domains to validate SAR hypotheses .

How can synthetic yields be improved without compromising purity?

Answer :
Address low yields (<40%) via:

Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (improves nitrophenyl coupling efficiency) .

Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps, minimizing decomposition .

Workflow integration : Use continuous-flow reactors for exothermic steps (e.g., diazomethane reactions) to enhance reproducibility .

Q. Quality control :

  • Monitor reactions in real-time via inline FTIR or UV spectroscopy .
  • Employ preparative HPLC with C18 columns for final purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.